Cas no 692889-40-0 (Ethanone, 1-(4-amino-2-thienyl)- (9CI))

Ethanone, 1-(4-amino-2-thienyl)- (9CI) 化学的及び物理的性質
名前と識別子
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- Ethanone, 1-(4-amino-2-thienyl)- (9CI)
- 2-acetyl-4-amino-thiophene
- 2-acetyl-4-aminothiophene
- 1-(4-Aminothiophen-2-yl)ethanone
- 1-(4-aminothiophen-2-yl)ethan-1-one
- SCHEMBL3248570
- MBWBHZYQZPLZRN-UHFFFAOYSA-N
- AKOS006338590
- 692889-40-0
- DB-313480
-
- MDL: MFCD18829350
- インチ: InChI=1S/C6H7NOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,7H2,1H3
- InChIKey: MBWBHZYQZPLZRN-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC(=CS1)N
計算された属性
- 精确分子量: 141.02483502g/mol
- 同位素质量: 141.02483502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.3Ų
- XLogP3: 0.9
Ethanone, 1-(4-amino-2-thienyl)- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D542509-1g |
1-(4-aminothiophen-2-yl)ethanone |
692889-40-0 | 95% | 1g |
$675 | 2025-02-28 | |
eNovation Chemicals LLC | D542509-5g |
1-(4-aminothiophen-2-yl)ethanone |
692889-40-0 | 95% | 5g |
$1285 | 2025-02-28 | |
eNovation Chemicals LLC | D542509-5g |
1-(4-aminothiophen-2-yl)ethanone |
692889-40-0 | 95% | 5g |
$1285 | 2024-08-03 | |
eNovation Chemicals LLC | D542509-1g |
1-(4-aminothiophen-2-yl)ethanone |
692889-40-0 | 95% | 1g |
$675 | 2025-02-27 | |
eNovation Chemicals LLC | D542509-1g |
1-(4-aminothiophen-2-yl)ethanone |
692889-40-0 | 95% | 1g |
$675 | 2024-08-03 | |
eNovation Chemicals LLC | D542509-5g |
1-(4-aminothiophen-2-yl)ethanone |
692889-40-0 | 95% | 5g |
$1285 | 2025-02-27 |
Ethanone, 1-(4-amino-2-thienyl)- (9CI) 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
Ethanone, 1-(4-amino-2-thienyl)- (9CI)に関する追加情報
Research Brief on Ethanone, 1-(4-amino-2-thienyl)- (9CI) (CAS: 692889-40-0): Recent Advances and Applications in Chemical Biology and Medicine
Ethanone, 1-(4-amino-2-thienyl)- (9CI) (CAS: 692889-40-0) is a thiophene-derived compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the amino and thienyl groups, make it a promising scaffold for drug discovery and development.
Recent studies have highlighted the role of Ethanone, 1-(4-amino-2-thienyl)- (9CI) as a key intermediate in the synthesis of bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors. The researchers employed a multi-step synthetic route to derivatize the compound, resulting in a series of analogs with potent inhibitory activity against specific kinases implicated in cancer progression. The study underscored the compound's versatility as a building block for targeted therapies.
In addition to its synthetic utility, Ethanone, 1-(4-amino-2-thienyl)- (9CI) has been investigated for its direct biological effects. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits moderate antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. Mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis, a finding that could pave the way for new antibacterial agents with novel modes of action.
Further research has explored the compound's pharmacokinetic properties and toxicity profile. A recent preclinical study (2023) in the European Journal of Pharmaceutical Sciences evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The results indicated favorable oral bioavailability and low toxicity in animal models, supporting its further development as a drug candidate. However, the study also identified areas for optimization, such as improving metabolic stability to enhance its therapeutic index.
Looking ahead, Ethanone, 1-(4-amino-2-thienyl)- (9CI) holds promise for diverse applications beyond its current scope. Emerging research suggests its potential in neurodegenerative disease models, where its ability to modulate specific signaling pathways could be leveraged. Additionally, its role in materials science, particularly in the development of conductive polymers, is an area of growing interest. As the scientific community continues to explore this compound, its full potential in chemical biology and medicine is likely to be further unlocked.
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